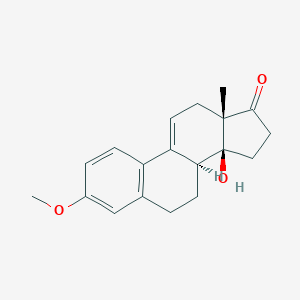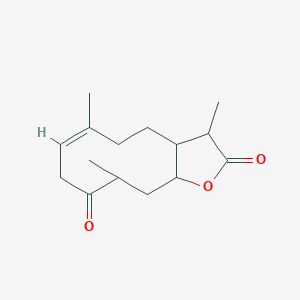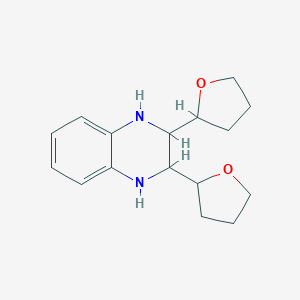
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline (BOTQ) is a compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is not fully understood. It has been proposed that the compound acts by inhibiting the activity of PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has also been shown to modulate ion channels such as the voltage-gated potassium channels and the nicotinic acetylcholine receptors.
生化学的および生理学的効果
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to modulate ion channels, which can affect neurotransmission and muscle contraction. The compound has been found to have antibacterial activity by inhibiting the synthesis of bacterial cell walls.
実験室実験の利点と制限
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has been extensively studied, and its mechanism of action has been partially elucidated. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have potential in various biological applications, which makes it a promising compound for further research. However, there are also limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments. The compound has low solubility in water, which can affect its bioavailability. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using different synthesis methods can vary, which can affect the reproducibility of experiments. The compound has also been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. One direction is to further elucidate its mechanism of action, particularly its modulation of ion channels. Another direction is to explore its potential as an inhibitor of other protein kinases. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be done to explore the antibacterial and antiviral activities of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. The compound can also be tested for its potential in other biological applications such as neuroprotection and inflammation. Overall, the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research. The study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
合成法
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using different methods. One of the methods involves the condensation of 2,3-diaminotoluene and glyoxal in the presence of acetic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with diethylene glycol in the presence of a catalyst. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using these methods ranges from 50-70%. The synthesized compound can be purified using different techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been studied for its potential in various biological applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been found to have antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
特性
CAS番号 |
18503-40-7 |
|---|---|
製品名 |
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
2,3-bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-2,5-6,13-18H,3-4,7-10H2 |
InChIキー |
INUYFOGTVMHOBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
正規SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
同義語 |
1,2,3,4-Tetrahydro-2,3-bis(tetrahydrofuran-2-yl)quinoxaline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



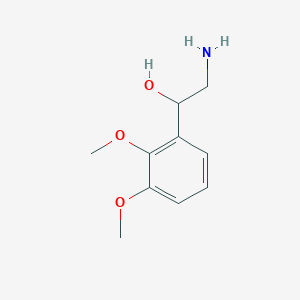
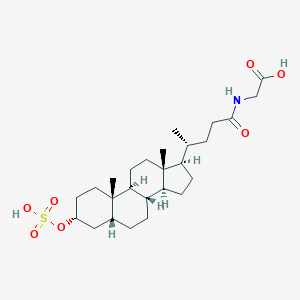
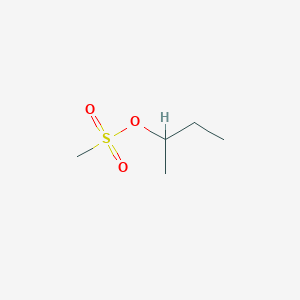
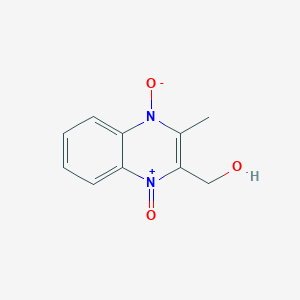
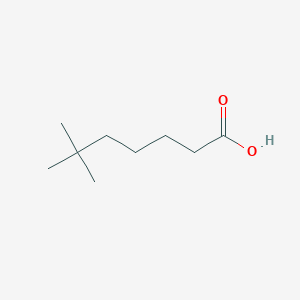
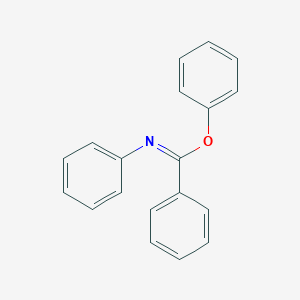
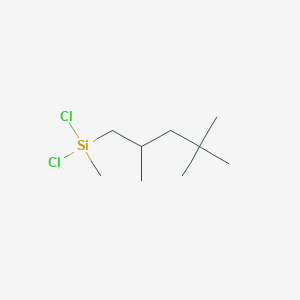
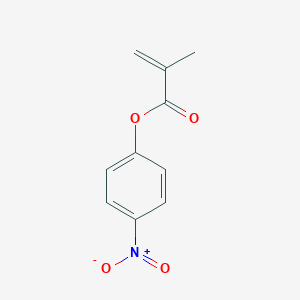
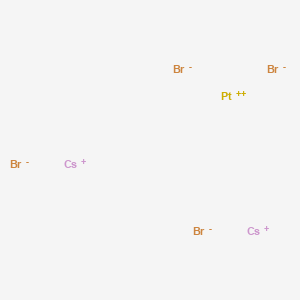

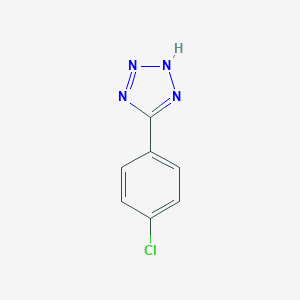
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
